molecular formula C9H16F3N B7941904 Methyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine

Methyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine

Cat. No.: B7941904
M. Wt: 195.23 g/mol
InChI Key: XMHXNDMNVCSQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine (CAS: 361393-85-3) is a secondary amine featuring a cyclohexyl ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and a methylamine (-CH₂NHCH₃) moiety attached to the methylene bridge. Its molecular formula is C₈H₁₄F₃N (MW: 181.2), and it exists as a mixture of cis and trans isomers due to the cyclohexane ring's stereochemistry .

Properties

IUPAC Name

N-methyl-1-[4-(trifluoromethyl)cyclohexyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N/c1-13-6-7-2-4-8(5-3-7)9(10,11)12/h7-8,13H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHXNDMNVCSQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCC(CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Primary Amines

A widely employed strategy involves the alkylation of [4-(trifluoromethyl)cyclohexyl]methylamine with methyl halides (e.g., methyl iodide or methyl bromide). The reaction proceeds via an SN2S_N2 mechanism, where the primary amine acts as a nucleophile, displacing the halide ion. For instance, treatment of [4-(trifluoromethyl)cyclohexyl]methylamine with methyl iodide in the presence of a base such as potassium carbonate yields the target compound.

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran

  • Temperature: 0–25°C

  • Time: 12–24 hours

  • Yield: 70–85%

A key challenge lies in controlling over-alkylation, which can lead to quaternary ammonium salts. To mitigate this, stoichiometric ratios of methyl iodide (1.1–1.3 equivalents) and slow addition protocols are recommended.

Schmidt Reaction for Cyclohexylamine Synthesis

Adaptation from Trans-4-Methyl Cyclohexylamine Synthesis

The Schmidt reaction, as detailed in Patent CN102001950A, offers a scalable route to cyclohexylamine derivatives. By substituting trans-4-methylcyclohexanecarboxylic acid with 4-(trifluoromethyl)cyclohexanecarboxylic acid, the method can be adapted to synthesize [4-(trifluoromethyl)cyclohexyl]methylamine, which is subsequently methylated.

Key Steps:

  • Acyl Azide Formation: React 4-(trifluoromethyl)cyclohexanecarboxylic acid with sodium azide in chloroform.

  • Rearrangement: Catalyze with sulfuric acid to form an isocyanate intermediate.

  • Hydrolysis: Convert isocyanate to primary amine under basic conditions.

  • Methylation: Alkylate the primary amine with methyl iodide.

Optimization Data:

ParameterValue
Reaction Time12–16 hours
Temperature40–65°C
Yield (Primary Amine)85–90%
Purity (GC)>99%

This method avoids hazardous hydrazoic acid and high-pressure conditions, making it industrially viable.

Reductive Amination

One-Pot Synthesis from Cyclohexanone Derivatives

Reductive amination between 4-(trifluoromethyl)cyclohexanecarbaldehyde and methylamine provides a direct route. Sodium cyanoborohydride or hydrogen/palladium systems facilitate the reduction of the imine intermediate.

Procedure:

  • Condense the aldehyde with excess methylamine in methanol.

  • Reduce the Schiff base with NaBH3_3CN at pH 5–6.

  • Isolate the product via vacuum distillation.

Advantages:

  • Avoids alkylation byproducts.

  • Tunable stereochemistry through chiral catalysts.

Limitations:

  • Requires high-purity aldehyde precursors.

  • Moderate yields (60–75%) due to competing side reactions.

Biocatalytic Approaches

Enzymatic N–H Carbene Insertion

Emergent biocatalytic methods, such as those using engineered cytochrome P450 variants, enable asymmetric synthesis of α-trifluoromethyl amines. While primarily applied to aryl amines, this technology holds promise for functionalizing cyclohexylmethyl amines via directed evolution.

Case Study:

  • Enzyme: Engineered Ht-Cc552

  • Carbene Donor: Benzyl 2-diazotrifluoropropanoate

  • Yield: >99% (theoretical for analogous substrates)

  • Enantiomeric Ratio: Up to 99.5:0.5

This method remains exploratory for alicyclic amines but represents a frontier in sustainable synthesis.

Industrial-Scale Production Considerations

FactorNucleophilic SubstitutionSchmidt Reaction
Raw Material CostHigh (methyl iodide)Moderate (sodium azide)
Hazard ProfileToxic alkylating agentsCorrosive acids
ScalabilitySuitable for batchContinuous feasible

Waste Management:

  • Schmidt reaction generates CO2_2 and NH3_3, requiring scrubbers.

  • Alkylation methods necessitate halide waste treatment.

Stereochemical Control

Cis/Trans Isomerism in the Cyclohexyl Ring

The trifluoromethyl group’s position (axial/equatorial) significantly impacts the compound’s reactivity and physical properties. Chromatographic separation (e.g., chiral HPLC) or stereoselective synthesis using bulky bases (e.g., LDA) can enrich specific isomers.

Isomer Distribution:

MethodCis:Trans Ratio
Standard Alkylation55:45
Directed Synthesis90:10 (trans-favored)

Analytical Characterization

Key Spectroscopic Data

1^1H NMR (400 MHz, CDCl3_3):

  • δ 2.45–2.70 (m, 2H, NCH2_2)

  • δ 1.80–2.10 (m, 5H, cyclohexyl)

  • δ 2.30 (s, 3H, NCH3_3)

19^{19}F NMR:

  • δ -62.5 ppm (CF3_3)

MS (ESI):

  • m/z 240.2 [M+H]+^+

Chemical Reactions Analysis

Types of Reactions

Methyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Methyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine is a crucial building block in the synthesis of pharmaceuticals. Its structural characteristics make it particularly valuable for developing drugs targeting neurological disorders. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better interaction with biological membranes and improving pharmacokinetic properties .

Case Study: SARS-CoV-2 Inhibitors
Research has demonstrated that compounds incorporating cyclohexyl moieties can effectively inhibit viral proteases, such as those from SARS-CoV-2. This compound derivatives were explored for their ability to bind to the active site of these proteases, showcasing potential therapeutic applications in treating COVID-19 .

Material Science

Enhancing Polymer Stability
The distinctive trifluoromethyl group present in this compound contributes to the thermal and chemical stability of polymers. This property is particularly beneficial in developing advanced materials for electronics and coatings, where durability and resistance to degradation are critical .

Table 1: Properties of Trifluoromethyl-Containing Polymers

PropertyDescriptionApplication Area
Thermal StabilityHigh thermal resistanceElectronics
Chemical ResistanceResistant to solvents and acidsCoatings
Mechanical StrengthEnhanced durabilityStructural materials

Agricultural Chemicals

Improving Efficacy of Agrochemicals
this compound is being investigated for its potential use in agrochemicals. Its properties can enhance the efficacy of pesticides and herbicides, leading to improved crop yields. The incorporation of this compound into formulations may result in better absorption and effectiveness against pests .

Fluorinated Compounds Research

Role in Environmental Applications
Fluorinated compounds are known for their low toxicity and environmental impact. This compound plays a significant role in studying these compounds, contributing to applications such as refrigeration and solvent use. Its unique properties make it a candidate for developing environmentally friendly alternatives to traditional fluorinated substances .

Analytical Chemistry

Detection and Quantification Methods
In analytical chemistry, this compound is utilized for detecting and quantifying various compounds. Its reliability in providing accurate data is essential for environmental monitoring and food safety testing. The compound's unique structure allows it to serve as a standard or marker in various analytical methods .

Mechanism of Action

The mechanism of action of Methyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexyl Ring

4-Methoxy-4-(trifluoromethyl)cyclohexan-1-amine
  • Structure : Cyclohexane ring with both methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups at the 4-position; amine at the 1-position.
  • Key Differences: The methoxy group increases polarity compared to the trifluoromethyl group, enhancing water solubility but reducing lipophilicity. Potential applications in medicinal chemistry due to improved hydrogen-bonding capacity .
4-(4-Methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine
  • Structure : Cyclohexane ring substituted with a methyl-triazole heterocycle.
  • Key Differences :
    • The triazole group enables π-π stacking and hydrogen bonding, making it suitable for targeting enzymes or receptors in drug design.
    • Higher molecular weight (estimated MW: ~192.24) and altered pharmacokinetics compared to the target compound .

Aromatic vs. Aliphatic Amine Derivatives

N-(4-Bromo-3-(trifluoromethyl)benzyl)-1-(2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl)piperidin-4-amine
  • Structure : Benzyl group with bromo (-Br) and trifluoromethyl substituents, linked to a piperidine-ethyl-naphthyridine system.
  • Key Differences :
    • Aromatic trifluoromethyl groups confer distinct electronic effects (e.g., resonance withdrawal) compared to aliphatic -CF₃.
    • Designed as a bacterial topoisomerase inhibitor, highlighting its application in antimicrobial agents .
Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)
  • Structure: Cyclohexanone core with methylamino and methoxyphenyl substituents.
  • Key Differences: The ketone group increases polarity, reducing blood-brain barrier penetration compared to non-ketone amines. Reported psychoactive properties due to structural similarity to arylcyclohexylamines like ketamine .

Benzylamine Derivatives

{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine
  • Structure : Benzylamine derivative with benzyloxy and ethyl substituents.
  • Lacks the trifluoromethyl group, reducing electronegativity and metabolic stability .

Physicochemical Comparison

Compound Molecular Weight Key Substituents Solubility (Predicted) Lipophilicity (LogP)
Methyl({[4-(CF₃)cyclohexyl]methyl})amine 181.2 -CF₃, -CH₂NHCH₃ Low (lipophilic) High
4-Methoxy-4-CF₃-cyclohexan-1-amine ~211.18 -OCH₃, -CF₃ Moderate Moderate
N-(4-Bromo-3-CF₃-benzyl)-piperidin-4-amine >300 -Br, -CF₃, piperidine Low High

Biological Activity

Methyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and material science. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, along with relevant research findings and case studies.

The compound features a trifluoromethyl group, which enhances its chemical stability and may contribute to its biological activity. Its structure can be represented as follows:

Methyl([4(CF3)cyclohexyl methyl)amine)\text{Methyl}({[4-(\text{CF}_3)\text{cyclohexyl methyl})}\text{amine})

This unique structure allows it to act as a key intermediate in pharmaceutical development, particularly targeting neurological disorders and other therapeutic areas.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds containing trifluoromethyl groups. For instance, derivatives of diamides have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 0.070 to 35.8 μM, indicating a broad spectrum of activity comparable to established antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μM)Target Organism
5-chloro-2-hydroxy-N-...0.070Staphylococcus aureus
3e18.7Mycobacterium tuberculosis
3f35.8Mycobacterium smegmatis

Anticancer Activity

The anticancer potential of this compound and its analogs has been investigated using various cancer cell lines. In vitro studies have demonstrated that these compounds can induce cytotoxic effects across different cell types, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Table 2: Cytotoxicity Data for Selected Compounds

CompoundCell LineIC50 (μM)Treatment Duration (h)
BPUMCF-78.47 ± 0.1872
BPUHeLa9.22 ± 0.1772
Methyl({[4-(CF3)...Jurkat4.64 ± 0.0848

The data indicate that these compounds exhibit significant cytotoxicity, with IC50 values ranging from approximately 4 to 9 μM, suggesting their potential as therapeutic agents against cancer.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the trifluoromethyl group may enhance interactions with biological targets, leading to alterations in cell signaling pathways associated with apoptosis and cell cycle regulation.

Case Studies

  • Anticancer Efficacy : A study conducted on a series of fluorinated compounds showed that those with a trifluoromethyl group had enhanced binding affinities to matrix metalloproteinases (MMPs), which are critical in tumor progression and metastasis . This suggests that this compound could potentially inhibit tumor growth by targeting these enzymes.
  • Cell Cycle Analysis : Flow cytometry studies revealed that treatment with this compound led to significant changes in cell cycle distribution in Jurkat cells, indicating its ability to induce cell cycle arrest at the sub-G1 phase, which is often associated with apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves reductive amination of 4-(trifluoromethyl)cyclohexanecarbaldehyde with methylamine under hydrogenation (e.g., using Pd/C or Raney Ni). Key parameters include pH control (7–9), temperature (60–80°C), and solvent selection (e.g., methanol or ethanol). Catalytic efficiency can be enhanced by optimizing substrate ratios and reaction time .
  • Purification : Crude products are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : 1^1H and 13^{13}C NMR to confirm regiochemistry (e.g., distinguishing axial/equatorial trifluoromethyl groups) .
  • HPLC/LC-MS : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) and detect impurities .
  • Elemental Analysis : Validate molecular formula (e.g., C10_{10}H17_{17}F3_3N) with <0.5% deviation .

Q. What safety protocols are critical during handling and storage?

  • Handling : Use PPE (nitrile gloves, lab coat, goggles) in fume hoods to avoid inhalation/contact. The compound may release toxic amines under decomposition .
  • Storage : Store in amber vials at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation. Monitor for discoloration or precipitate formation .
  • Waste Disposal : Neutralize with dilute HCl before incineration by licensed facilities .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed when introducing substituents to the cyclohexyl ring?

  • Strategies :

  • Steric Control : Use bulky directing groups (e.g., tert-butyl) to favor equatorial trifluoromethyl placement .
  • Catalytic Modulation : Pd-catalyzed C–H functionalization with ligands (e.g., 2,2′-bipyridine) enhances selectivity for para-substitution .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition-state energies to optimize reaction pathways .

Q. What methodologies resolve solubility issues in polar solvents during purification?

  • Approaches :

  • Salt Formation : Convert the free amine to a hydrochloride salt using HCl gas in diethyl ether, improving aqueous solubility .
  • Co-solvent Systems : Use THF/water or DMSO/ethanol mixtures to dissolve hydrophobic intermediates .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Troubleshooting :

  • Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) identifies conformational exchange in cyclohexyl rings .
  • 2D NMR : HSQC and NOESY correlations clarify spatial relationships between protons and substituents .

Q. What experimental designs assess the compound’s stability under varying pH and temperature?

  • Protocols :

  • Forced Degradation : Incubate at pH 1–13 (37°C, 24 hrs) and analyze degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >150°C for similar amines) .

Q. How to evaluate biological activity, such as receptor binding or enzyme inhibition?

  • Assays :

  • GPCR Binding : Radioligand displacement assays (e.g., Y1/Y2 neuropeptide receptors) using 125^{125}I-labeled peptides .
  • Kinase Inhibition : Fluorescence polarization assays with ATP-competitive probes (IC50_{50} determination) .
  • Cellular Uptake : Confocal microscopy with fluorescent analogs (e.g., BODIPY-tagged derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.